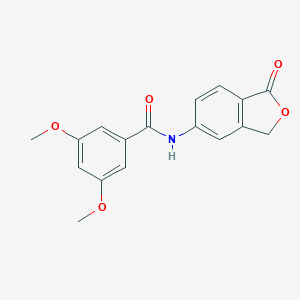![molecular formula C16H16O3 B496695 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 77389-77-6](/img/structure/B496695.png)
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a benzoic acid moiety substituted with a 3,4-dimethylphenoxy group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 3,4-dimethylphenol with a suitable benzoic acid derivative. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenoxybenzoic acids.
科学研究应用
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 2-[(2,4-Dimethylphenoxy)methyl]benzoic acid
- 2-[(3,5-Dimethylphenoxy)methyl]benzoic acid
- 2-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Comparison: 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-7-8-14(9-12(11)2)19-10-13-5-3-4-6-15(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJHHWCAZHBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(diphenylmethyl)prolinamide](/img/structure/B496613.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-fluorophenyl)prolinamide](/img/structure/B496614.png)
![2-[(2-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B496617.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B496620.png)
![N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496621.png)
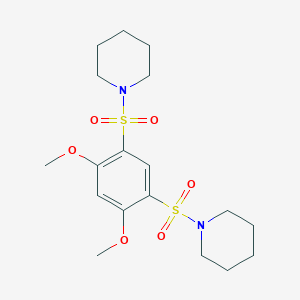
![3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B496626.png)
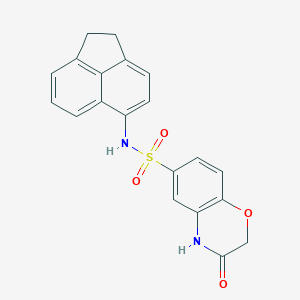
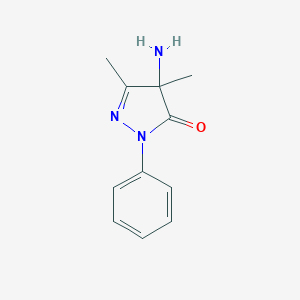
![N-[3,5-bis(trifluoromethyl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B496629.png)
![3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B496631.png)
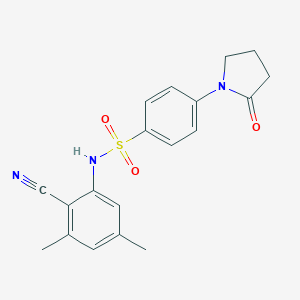
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B496633.png)
